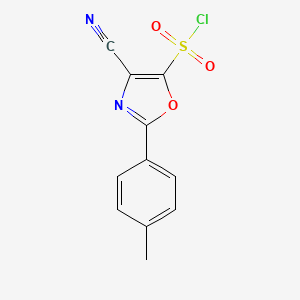

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the cyano group could undergo transformations to carboxylic acids, amides, or amines. The sulfonyl chloride group is typically very reactive and could be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and sulfonyl chloride groups could impact its solubility and reactivity .科学的研究の応用

Asymmetric Synthesis

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride: is utilized in asymmetric synthesis, which is crucial for creating compounds with specific chirality. Chiral molecules have significant importance in pharmaceuticals, as the different enantiomers of a drug can have different biological activities. This compound can be used to induce chirality during the synthesis of complex molecules, ensuring the production of a specific enantiomer .

π-Stacking Interaction-Controlled Synthesis

The compound plays a role in π-stacking interactions, which are noncovalent interactions that occur between aromatic rings. These interactions are essential in stabilizing structures and transition states in chemical reactions. By controlling π-stacking interactions, chemists can influence the selectivity of a reaction, including chemo-, regio-, and stereoselectivity .

Biological Macromolecule Stabilization

In the realm of biochemistry, 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride may contribute to the stabilization of biological macromolecules. For instance, it could be involved in maintaining the helical structures of DNA and tertiary structures of proteins, which are vital for their proper function .

Host–Guest Chemistry

This compound could be used in host–guest chemistry, where it acts as a guest molecule that forms complexes with a host molecule. Such interactions are fundamental in understanding molecular recognition and designing novel materials and sensors .

Heterocyclic Ring Construction

The compound is potentially useful in the construction of heterocyclic rings. Heterocycles are a backbone of many pharmaceuticals and agrochemicals. The ability to construct these rings efficiently and selectively is of great importance in the development of new drugs and pesticides .

Organic Synthesis Selectivity

Finally, 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride can be used to control the selectivity in organic synthesis. This includes influencing the outcome of reactions to favor the production of desired isomers, which is particularly valuable in the synthesis of complex organic compounds .

特性

IUPAC Name |

4-cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c1-7-2-4-8(5-3-7)10-14-9(6-13)11(17-10)18(12,15)16/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNSGLNCOBFRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2360917.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2360918.png)

![2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2360923.png)

![7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2360925.png)

![N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2360926.png)

![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)